N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that features both indoline and naphthalene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of Indolin-1-ylsulfonyl Intermediate: This can be achieved by reacting indoline with a sulfonyl chloride under basic conditions.
Alkylation: The indolin-1-ylsulfonyl intermediate is then alkylated with an appropriate bromoethyl compound.
Coupling with Naphthalen-2-yloxyacetic Acid: The final step involves coupling the alkylated intermediate with naphthalen-2-yloxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could potentially reduce the sulfonyl group to a sulfide.
Substitution: The compound may undergo nucleophilic substitution reactions, especially at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides.
Scientific Research Applications
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(naphthalen-2-yloxy)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indoline and naphthalene structures can interact with various molecular targets, such as enzymes or receptors, through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(phenoxy)acetamide
- N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(benzyloxy)acetamide
Uniqueness
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both indoline and naphthalene moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-22(16-28-20-10-9-17-5-1-2-7-19(17)15-20)23-12-14-29(26,27)24-13-11-18-6-3-4-8-21(18)24/h1-10,15H,11-14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIRQHJLZFGHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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